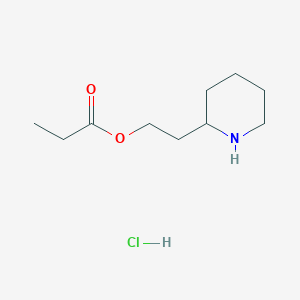

2-(2-Piperidinyl)ethyl propanoate hydrochloride

描述

属性

IUPAC Name |

2-piperidin-2-ylethyl propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-10(12)13-8-6-9-5-3-4-7-11-9;/h9,11H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPCMKOHADLXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220021-36-2 | |

| Record name | 2-Piperidineethanol, 2-propanoate, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidinyl)ethyl propanoate hydrochloride typically involves the reaction of piperidine with ethyl propanoate under acidic conditions to form the ester. This ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of piperidine derivatives often involves hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel. These methods are designed to be cost-effective and scalable for large-scale production .

化学反应分析

Types of Reactions

2-(2-Piperidinyl)ethyl propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives .

科学研究应用

2-(2-Piperidinyl)ethyl propanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 2-(2-Piperidinyl)ethyl propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogs

Piperidine-Based Esters

Ethyl 2-(Piperidin-4-yl)acetate (CAS 138605-27-3)

- Structure : Piperidin-4-yl group linked to an ethyl acetate.

- Properties :

- Applications : Used in research as a synthetic intermediate, particularly in medicinal chemistry.

Comparison: The target compound replaces the acetate with a propanoate ester, increasing hydrophobicity (estimated logP ~1.8). The hydrochloride salt further improves solubility in polar solvents, making it more suitable for pharmaceutical formulations.

2-(Ethyl(2-(piperidin-2-yl)ethyl)amino)ethanol Dihydrochloride (CAS 1219960-54-9)

- Structure: Piperidin-2-yl group with ethylaminoethanol and dihydrochloride salt.

- Properties :

- Molecular weight: 273.24 g/mol

- Molecular formula: C₁₁H₂₆Cl₂N₂O

- Applications : Pharmaceutical intermediate, likely for neurology or oncology drugs due to the piperidine motif .

Comparison: While both compounds feature piperidine and hydrochloride salts, the target compound’s propanoate ester offers a simpler backbone. This difference may influence metabolic stability and receptor binding in drug design.

Propanoate Ester Derivatives in Agrochemicals

Fenoxaprop Ethyl Ester (Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate)

- Structure: Propanoate ester with a benzoxazolyl-phenoxy substituent.

- Properties :

- Molecular weight: 421.8 g/mol

- logP: ~4.2 (highly lipophilic)

- Applications : Herbicide targeting acetyl-CoA carboxylase in grasses .

Comparison: The target compound lacks the bulky benzoxazolyl-phenoxy group, reducing steric hindrance and logP (~1.8 vs. 4.2). This highlights how substituents dictate application: agrochemicals require high logP for membrane penetration, while pharmaceuticals prioritize balanced solubility.

Quizalofop Ethyl Ester (Ethyl 2-(4-(6-chloro-quinoxalin-2-yl-oxy)phenoxy)propanoate)

- Structure: Propanoate ester with a quinoxalinyl-phenoxy group.

- Applications : Selective herbicide inhibiting fatty acid synthesis .

Comparison: Like fenoxaprop, the aromatic substituents in quizalofop enhance lipid solubility for plant cell penetration. The target compound’s piperidine group, conversely, is more suited for interacting with mammalian enzymes or receptors.

Key Findings

Structural Flexibility: The piperidine-propanoate scaffold allows tuning for diverse applications. Bulky substituents (e.g., benzoxazolyl) favor agrochemical use, while simpler backbones suit pharmaceuticals .

Salt Effects: Hydrochloride salts enhance water solubility, critical for drug delivery, whereas non-salt esters (e.g., fenoxaprop) prioritize lipid solubility for herbicidal activity .

logP as a Design Tool : Low-to-moderate logP (~1.5–2.5) is ideal for pharmaceuticals, while agrochemicals require higher values (>3.5) for membrane penetration .

生物活性

2-(2-Piperidinyl)ethyl propanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHClNO

This compound features a piperidine ring, which is known for its role in various biological activities.

The mechanism of action of this compound primarily involves interactions with neurotransmitter receptors. Its piperidine moiety suggests potential activity as a central nervous system (CNS) agent, possibly modulating neurotransmitter levels or receptor activity.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

- Antidepressant Activity : Some piperidine derivatives have shown efficacy in animal models for depression by enhancing serotonin and norepinephrine levels.

- Antinociceptive Effects : Studies suggest that piperidine derivatives can reduce pain perception, likely through opioid receptor modulation.

- Anticancer Potential : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in Table 1.

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound.

Case Studies

- Antidepressant Activity : In a controlled study involving rodents, administration of a piperidine derivative similar to this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study highlighted the compound's ability to enhance serotonin levels in the brain.

- Pain Management : Another study investigated the antinociceptive properties of the compound using formalin-induced pain models. Results showed a marked decrease in pain response, suggesting effective modulation of pain pathways.

- Anticancer Activity : A recent investigation into the anticancer properties revealed that treatment with the compound led to apoptosis in HeLa cells through activation of intrinsic apoptotic pathways, as evidenced by increased caspase-3 activity.

常见问题

Basic: What are the key considerations for synthesizing 2-(2-Piperidinyl)ethyl propanoate hydrochloride in high purity?

Methodological Answer:

Synthesis typically involves multi-step reactions, including esterification of propanoic acid derivatives with piperidinyl ethanol intermediates, followed by HCl salt formation. Critical considerations include:

- Reagent Selection : Use anhydrous conditions and catalysts (e.g., HOBt/DCC) to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/ether) to isolate the hydrochloride salt .

- Yield Optimization : Adjust stoichiometry of piperidine derivatives and propanoate precursors (molar ratio 1:1.2) to account for steric hindrance .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

A combination of techniques ensures structural validation and purity assessment:

- ¹H/¹³C NMR : Identify piperidinyl protons (δ 1.4–2.8 ppm) and ester carbonyl signals (δ 170–175 ppm) .

- HPLC-MS : Reverse-phase C18 columns (ACN/0.1% TFA mobile phase) confirm molecular ion peaks ([M+H]⁺ at m/z ~232) .

- FT-IR : Ester C=O stretch (~1740 cm⁻¹) and NH⁺Cl⁻ vibrations (2500–2800 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and buffer systems (pH 7.4 PBS) .

- Impurity Profiling : Quantify by-products (e.g., ethylphenidate derivatives) via LC-MS to assess their interference .

- Meta-Analysis : Cross-reference data from PubChem and ECHA databases to identify trends in IC₅₀ values .

Advanced: What experimental design strategies mitigate stereochemical challenges in synthesizing chiral analogs of this compound?

Methodological Answer:

Chiral resolution requires:

- Enantioselective Synthesis : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control piperidine stereochemistry .

- Analytical Separation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to isolate enantiomers .

- Dynamic Kinetic Resolution : Enzymatic esterification (e.g., Candida antarctica lipase) to favor single diastereomers .

Advanced: How to address discrepancies in solubility data across different studies for piperidinyl propanoate derivatives?

Methodological Answer:

Solubility variability (e.g., in DMSO vs. saline) can be resolved by:

- Standardized Protocols : Use USP-grade solvents and equilibrate samples at 25°C for 24 hours before measurement .

- Co-Solvent Systems : Test incremental PEG-400 additions (5–20% v/v) to enhance aqueous solubility without precipitation .

- Molecular Dynamics Simulations : Predict solvation free energy using software like GROMACS to guide experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。